molecular formula C11H15NO B2742366 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine CAS No. 27328-11-6

4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine

Cat. No.: B2742366
CAS No.: 27328-11-6
M. Wt: 177.247
InChI Key: WOVRQZREHGPUFQ-UHFFFAOYSA-N
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Description

4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methyl-tetrahydro-pyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine typically involves the reaction of pyridine derivatives with tetrahydro-pyran intermediates. One common method involves the use of 4-pyridylboronic acid and 2-methyl-tetrahydro-pyran-4-yl bromide in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Saturated derivatives with reduced functional groups.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the tetrahydro-pyran group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(MethylaMino)tetrahydropyran
  • 2-Ethyl-2-methyl-tetrahydro-pyran-4-yl
  • N-Methyl-N-(tetrahydropyran-4-yl)amine

Uniqueness

4-(2-Methyltetrahydro-2H-pyran-4-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridine ring and the tetrahydro-pyran group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(2-methyloxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVRQZREHGPUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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